Cas no 1821740-20-8 ((2S,3R)-2-methylazetidin-3-ol;hydrochloride)

(2S,3R)-2-Methylazetidin-3-ol hydrochloride is a chiral azetidine derivative with a defined stereochemistry, making it a valuable intermediate in pharmaceutical synthesis. The compound’s rigid azetidine ring and hydroxyl group enhance its utility in the design of bioactive molecules, particularly for targeting stereospecific interactions. The hydrochloride salt improves solubility and stability, facilitating handling and storage. Its high enantiomeric purity ensures consistency in research and development applications, such as the synthesis of β-lactam antibiotics or enzyme inhibitors. The structural features of this compound also make it suitable for exploring conformational constraints in medicinal chemistry. Proper storage under anhydrous conditions is recommended to maintain its integrity.
(2S,3R)-2-methylazetidin-3-ol;hydrochloride structure
1821740-20-8 structure
商品名:(2S,3R)-2-methylazetidin-3-ol;hydrochloride
CAS番号:1821740-20-8
MF:C4H10ClNO
メガワット:123.581300258636
MDL:MFCD19224803
CID:4619651
PubChem ID:55300647

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Methylazetidin-3-ol hydrochloride
    • rel-(2R,3R)-2-methylazetidin-3-ol hydrochloride
    • trans-2-Methylazetidin-3-ol hydrochloride
    • (2S,3R)-2-Methylazetidin-3-ol hydrochloride
    • SB20164
    • 3-Hydroxy-2-methylazetidine hydrochloride
    • (2S,3R)-2-methylazetidin-3-ol;hydrochloride
    • P18430
    • MFCD19224803
    • MFCD31707756
    • AKOS006381031
    • (2S,3R)-2-METHYLAZETIDIN-3-OL HCL
    • BS-43161
    • 1354384-23-8
    • D79131
    • CS-0045456
    • 1821740-20-8
    • TRANS-2-METHYLAZETIDIN-3-OL HCL
    • MDL: MFCD19224803
    • インチ: 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H
    • InChIKey: VGWXJFDIRONLQP-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1CNC1C

計算された属性

  • せいみつぶんしりょう: g/mol
  • どういたいしつりょう: g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 55.5
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • ぶんしりょう: g/mol

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101147-1-100G
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
100g
¥ 58,575.00 2023-04-14
Chemenu
CM537326-100g
(2S,3R)-2-Methylazetidin-3-ol hydrochloride
1821740-20-8 97%
100g
$10650 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL101147-1-10G
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
10g
¥ 11,715.00 2023-04-06
Chemenu
CM537326-50g
(2S,3R)-2-Methylazetidin-3-ol hydrochloride
1821740-20-8 97%
50g
$6390 2023-02-02
Aaron
AR01DY4X-100mg
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
100mg
$108.00 2025-02-11
Aaron
AR01DY4X-250mg
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
250mg
$162.00 2025-02-11
Ambeed
A1151266-5g
(2S,3R)-2-Methylazetidin-3-ol hydrochloride
1821740-20-8 97%
5g
$1469.0 2024-08-03
eNovation Chemicals LLC
Y1053197-500mg
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
500mg
$290 2024-07-21
eNovation Chemicals LLC
Y1053197-100mg
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 97%
100mg
$150 2024-07-21
A2B Chem LLC
AX29285-10g
(2S,3R)-2-methylazetidin-3-ol;hydrochloride
1821740-20-8 95%
10g
$1939.00 2024-04-20

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 関連文献

(2S,3R)-2-methylazetidin-3-ol;hydrochlorideに関する追加情報

Comprehensive Overview of (2S,3R)-2-methylazetidin-3-ol hydrochloride (CAS No. 1821740-20-8)

The compound (2S,3R)-2-methylazetidin-3-ol hydrochloride (CAS No. 1821740-20-8) is a chiral azetidine derivative that has garnered significant attention in pharmaceutical and synthetic chemistry research. As a small molecule building block, it plays a crucial role in the development of novel drug candidates, particularly in the fields of central nervous system (CNS) therapeutics and antibiotic research. The stereochemistry of this compound, denoted by the (2S,3R) configuration, is critical for its biological activity and interaction with target proteins.

Recent trends in medicinal chemistry highlight the growing demand for chiral azetidine derivatives due to their unique ring strain and conformational properties. Researchers are particularly interested in how (2S,3R)-2-methylazetidin-3-ol hydrochloride can serve as a precursor for beta-lactamase inhibitors or as a scaffold for neuromodulatory compounds. The hydrochloride salt form enhances the compound's solubility, making it more suitable for pharmacological studies and formulation development.

From a synthetic chemistry perspective, the preparation of (2S,3R)-2-methylazetidin-3-ol hydrochloride involves sophisticated asymmetric synthesis techniques. The process typically requires careful control of reaction conditions to maintain the desired stereochemistry. Many researchers are investigating green chemistry approaches to synthesize this compound, addressing current concerns about environmentally friendly synthesis and sustainable pharmaceutical production.

The pharmaceutical industry has shown particular interest in (2S,3R)-2-methylazetidin-3-ol hydrochloride due to its potential applications in neurodegenerative disease research. Preliminary studies suggest that azetidine derivatives may interact with neurotransmitter receptors or ion channels, making them valuable tools for understanding and potentially treating conditions like Alzheimer's disease and Parkinson's disease. However, it's important to note that these applications are still in the research phase.

Analytical characterization of (2S,3R)-2-methylazetidin-3-ol hydrochloride typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity and stereochemical integrity are crucial parameters that determine its suitability for various applications. Recent advancements in analytical method development have made it easier to accurately quantify and characterize this compound in complex matrices.

In the context of drug discovery, (2S,3R)-2-methylazetidin-3-ol hydrochloride represents an important example of how constrained ring systems can influence molecular recognition and drug-target interactions. The azetidine ring's unique geometry often leads to improved metabolic stability compared to larger heterocycles, while maintaining good bioavailability. These properties make it an attractive scaffold for medicinal chemists working on next-generation therapeutics.

The storage and handling of (2S,3R)-2-methylazetidin-3-ol hydrochloride require standard laboratory precautions for organic compounds. It should be kept in a cool, dry environment, protected from moisture and light. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with this or any chemical substance.

Future research directions for (2S,3R)-2-methylazetidin-3-ol hydrochloride may include exploration of its potential in bioconjugation chemistry or as a component in targeted drug delivery systems. The compound's versatility and the growing understanding of azetidine chemistry suggest that it will continue to be an important tool in both academic and industrial research settings for years to come.

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